(2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine
Overview
Description
(2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine is a chiral piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
It is a derivative of prottremin, which has been found to demonstrate antiparkinsonian activity in vivo on different animal models of parkinson’s disease . This suggests that the compound may interact with targets involved in the pathophysiology of Parkinson’s disease, such as dopamine neurons .
Mode of Action
Prottremin has been shown to possess potent antiparkinsonian activity in various animal models of Parkinson’s disease .
Biochemical Pathways
Based on its structural similarity to prottremin, it may influence pathways related to dopamine neurotransmission, which is critically involved in the pathophysiology of parkinson’s disease .
Result of Action
Given its structural similarity to prottremin, it may share similar effects, such as potential antiparkinsonian activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the epoxide ring opening reaction with a suitable piperazine derivative. For instance, the synthesis of a similar compound involved the reaction of an epoxide with 1-(4-isopropylbenzyl)piperazine, yielding the desired product after purification .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Could be explored for its pharmacological properties, including potential use as a drug or drug precursor.
Industry: May be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperazine: A similar compound with two methyl groups but lacking the isopropyl group.
1-(4-Isopropylbenzyl)piperazine: Another derivative with an isopropyl group attached to a benzyl group.
Uniqueness
(2R,6S)-2,6-Dimethyl-1-(1-methylethyl)piperazine is unique due to its specific chiral centers and the presence of both methyl and isopropyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
(2S,6R)-2,6-dimethyl-1-propan-2-ylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-7(2)11-8(3)5-10-6-9(11)4/h7-10H,5-6H2,1-4H3/t8-,9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNKZMVNGQSWIW-DTORHVGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441985 | |
Record name | (2R,6S)-2,6-DIMETHYL-1-(1-METHYLETHYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226575-84-4 | |
Record name | (2R,6S)-2,6-DIMETHYL-1-(1-METHYLETHYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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